molecular formula C23H25NO7S B11251697 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11251697
M. Wt: 459.5 g/mol
InChI Key: UQAFBANPUDBJMQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a furan ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Furan Derivative: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Benzamide: The final step involves coupling the sulfonylated furan derivative with 3,4,5-trimethoxybenzamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy groups on the benzamide can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions typically involve strong nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

Molecular Formula

C23H25NO7S

Molecular Weight

459.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H25NO7S/c1-15-7-9-17(10-8-15)32(26,27)21(18-6-5-11-31-18)14-24-23(25)16-12-19(28-2)22(30-4)20(13-16)29-3/h5-13,21H,14H2,1-4H3,(H,24,25)

InChI Key

UQAFBANPUDBJMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CO3

Origin of Product

United States

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